molecular formula C13H8F5NOS B12454233 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole

Cat. No.: B12454233
M. Wt: 321.27 g/mol
InChI Key: DXDOXOGWBUETPM-UHFFFAOYSA-N
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Description

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 4-methylbenzoyl group and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole typically involves the reaction of 4-methylbenzoyl chloride with a thiazole derivative under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is unique due to the presence of both a 4-methylbenzoyl group and a pentafluoroethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8F5NOS

Molecular Weight

321.27 g/mol

IUPAC Name

(4-methylphenyl)-[4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C13H8F5NOS/c1-7-2-4-8(5-3-7)9(20)10-11(19-6-21-10)12(14,15)13(16,17)18/h2-6H,1H3

InChI Key

DXDOXOGWBUETPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=CS2)C(C(F)(F)F)(F)F

Origin of Product

United States

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